molecular formula C47H80O17 B1682280 Maduramicin CAS No. 79356-08-4

Maduramicin

Cat. No. B1682280
CAS RN: 79356-08-4
M. Wt: 917.1 g/mol
InChI Key: RWVUEZAROXKXRT-YBHBXVTESA-N
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Description

Maduramicin is an antiprotozoal agent used in veterinary medicine to prevent coccidiosis . It is a natural chemical compound first isolated from the actinomycete Actinomadura rubra .


Synthesis Analysis

The biosynthetic gene cluster (BGC) of maduramicin has been identified in a maduramicin-producing industrial strain of Actinomadura sp. J1-007 . The maduramicin titer increased by 30% to 7.16 g/L in shake-flask fermentation following overexpression of type II thioesterase MadTE .


Molecular Structure Analysis

Maduramicin has a molecular formula of C47H83NO17 . Its molecular weight is 934.2 g/mol .


Chemical Reactions Analysis

Maduramicin forms colored charge transfer complexes with three electron acceptors namely p-chloranilic acid (p-CA), 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ) and picric acid (PA) .


Physical And Chemical Properties Analysis

Maduramicin is a weak UV-absorbing compound and lacks a strong chromophore .

Scientific Research Applications

1. Cellular Effects and Toxicity

Maduramicin, derived from Actinomadura yumaensis, is known for its toxicity in myoblasts, including skeletal muscle and heart cells. Studies have shown that maduramicin inhibits cell proliferation and induces apoptosis in mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30). This is achieved through the modulation of cell cycle proteins, activation of caspases, and induction of apoptotic genes (Chen et al., 2014). Further research revealed maduramicin's cardiotoxic effects on primary chicken myocardial cells, affecting pathways like cytokine–cytokine receptor interaction, apoptosis, and calcium signaling (Gao et al., 2018).

2. Environmental Impact and Aquatic Toxicity

Maduramicin's environmental impact, particularly on aquatic organisms, has been a subject of concern. Research on zebrafish indicated that maduramicin exposure leads to oxidative stress, tissue damage, and histopathological changes, providing insights into its potential threat to fish (Ni et al., 2019).

3. Mechanisms of Cardiotoxicity

Maduramicin's impact on rat myocardial cells (H9c2) includes inducing apoptosis and necrosis and affecting autophagic flux. This is achieved through specific protein expressions and signaling pathways, offering insights into its cardiotoxic mechanisms (Chen et al., 2018).

4. Impact on Chicken Myocardial Cells

In chicken myocardial cells, maduramicin induces apoptosis through both intrinsic and extrinsic pathways, affecting cell viability and activating caspases. This provides a deeper understanding of its effects on poultry (Gao et al., 2018).

5. Signaling Pathways and Cardiotoxicity

Further research on H9c2 cells indicates that maduramicin activates specific signaling pathways (such as PP2A and ERK1/2), leading to cytotoxicity. This sheds light on potential therapeutic interventions to prevent its cardiotoxic effects (Chen et al., 2018).

6. Effect on Cell Cycle and Signaling in Myocardial Cells

Maduramicin also impacts cell cycle phases and signaling in myocardial cells, leading to cell growth inhibition. This knowledge contributes to understanding its toxicological profile in heart tissues (Chen et al., 2021).

7. Ecotoxicology in Crayfish

Studies on crayfish reveal the ecological toxicity of maduramicin, impacting hematological parameters, oxidative stress, and histopathology. This indicates its potential environmental hazard near livestock farms or pharmaceutical factories (Gao et al., 2021).

8. Biosynthetic Gene Cluster and Industrial Application

The identification of the biosynthetic gene cluster (BGC) of maduramicin and its overproduction in Actinomadura sp. J1-007 provide insights into its industrial application and potential for generating analogs (Liu et al., 2019).

9. Immunodetection and Food Safety

An electrochemical immunosensor developed for maduramicin detection emphasizes its significance in food safety, particularly in monitoring veterinary drug residues (Hu et al., 2019).

10. Liposomal Formulations for Antimalarial Applications

Liposomal formulations of maduramicin demonstrate potent antiplasmodial activity and efficacy in murine models of malaria, indicating its potential as an antimalarial strategy (Raza et al., 2018).

Safety And Hazards

Maduramicin is toxic and can cause heart and skeletal muscle cell damage, resulting in heart failure, skeletal muscle degeneration, and even death in animals and humans, if improperly used . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Maduramicin has been found to rapidly eliminate malaria parasites and potentiate the gametocytocidal activity of the pyrazoleamide PA21A050 . It has also been suggested that maduramicin could be repurposed as an effective drug against triple-negative breast cancer .

properties

IUPAC Name

2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVUEZAROXKXRT-VQLSFVLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044546
Record name Maduramicin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cygro

CAS RN

79356-08-4, 84878-61-5
Record name Maduramicin α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79356-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name X 14868A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maduramicin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maduramicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MADURAMICIN ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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